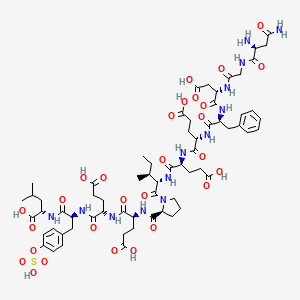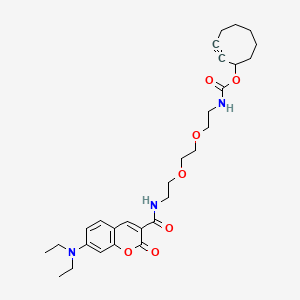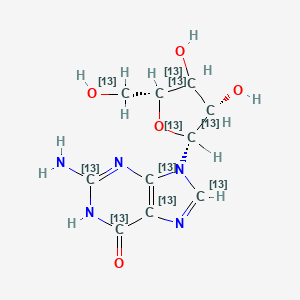
Guanosine-13C10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-13C10 is a labeled form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The “13C10” designation indicates that ten carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10 typically involves the incorporation of carbon-13 labeled precursors during the nucleoside synthesis. One common method is to start with labeled ribose and guanine, which are then chemically bonded to form the labeled guanosine. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated synthesizers and stringent purification processes to ensure the isotopic purity and chemical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanosine-13C10 undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert guanosine to its deoxy form.
Substitution: Guanosine can undergo substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various guanine derivatives, deoxyguanosine, and substituted guanosine compounds, which are useful in further biochemical studies and applications .
Scientific Research Applications
Guanosine-13C10 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential neuroprotective effects and antiviral properties.
Industry: Used in the development of pharmaceuticals and as a tracer in metabolic studies .
Mechanism of Action
Guanosine-13C10 exerts its effects through several molecular pathways:
Neuroprotection: It modulates adenosine receptors, potassium channels, and excitatory amino acid transporters, leading to reduced excitotoxicity and oxidative stress.
Antiviral Activity: It interferes with viral replication by incorporating into viral RNA and causing chain termination
Comparison with Similar Compounds
Similar Compounds
Guanosine-15N5: Another labeled form of guanosine with nitrogen-15 isotopes.
Adenosine-13C10: A labeled form of adenosine, another purine nucleoside.
Uridine-13C9: A labeled form of uridine, a pyrimidine nucleoside
Uniqueness
Guanosine-13C10 is unique due to its specific labeling with carbon-13, which makes it particularly useful in NMR studies. Its applications in neuroprotection and antiviral research also set it apart from other nucleosides .
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
NYHBQMYGNKIUIF-GAXAXDOTSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=[13C](N1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N=[13C](N[13C]2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



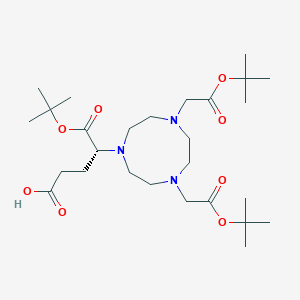
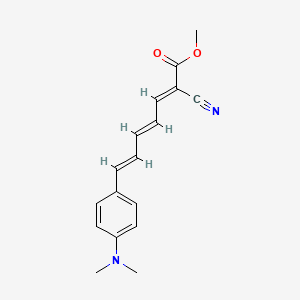
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
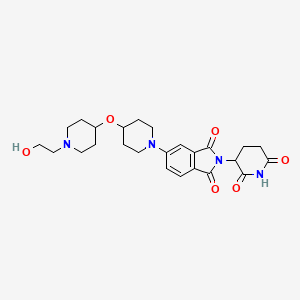
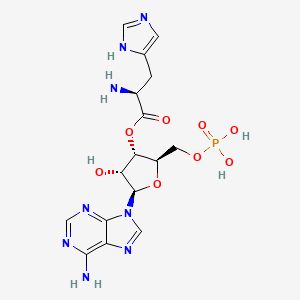
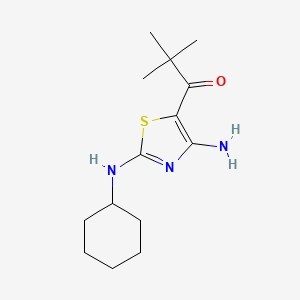
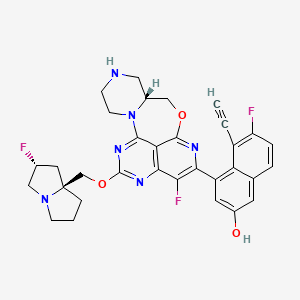
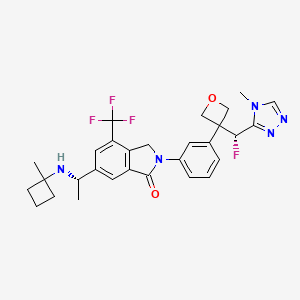
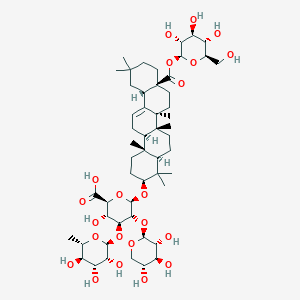
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)

